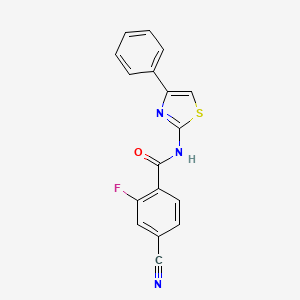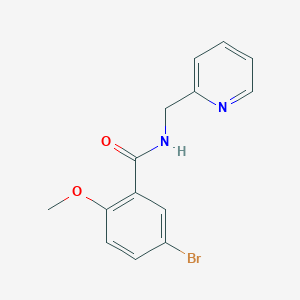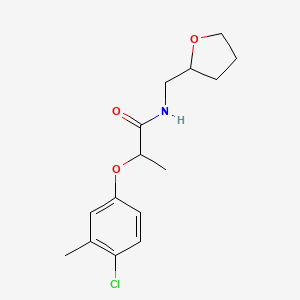![molecular formula C18H28ClNO4 B4402226 4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]-3-ethoxybenzaldehyde;hydrochloride](/img/structure/B4402226.png)
4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]-3-ethoxybenzaldehyde;hydrochloride
Overview
Description
4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]-3-ethoxybenzaldehyde;hydrochloride is a complex organic compound with a unique structure that includes a morpholine ring, an ethoxy group, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]-3-ethoxybenzaldehyde;hydrochloride typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.
Attachment of the Propoxy Group: The morpholine derivative is then reacted with 3-chloropropanol to introduce the propoxy group.
Formation of the Benzaldehyde Moiety: The ethoxybenzaldehyde is synthesized separately through the ethylation of 3-hydroxybenzaldehyde.
Final Coupling: The morpholine derivative and the ethoxybenzaldehyde are coupled under appropriate conditions to form the final product, which is then converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]-3-ethoxybenzaldehyde;hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: 4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]-3-ethoxybenzoic acid.
Reduction: 4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]-3-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]-3-ethoxybenzaldehyde;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]-3-ethoxybenzaldehyde;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The morpholine ring and benzaldehyde moiety are key structural features that contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-morpholinyl)propoxy]benzaldehyde hydrochloride
- 4-(2,6-dimethyl-4-morpholinyl)aniline
- 4-(2,6-dimethylmorpholino)thieno[3,2-d]pyrimidine
Uniqueness
4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]-3-ethoxybenzaldehyde;hydrochloride is unique due to the presence of both the morpholine ring and the ethoxybenzaldehyde moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]-3-ethoxybenzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4.ClH/c1-4-21-18-10-16(13-20)6-7-17(18)22-9-5-8-19-11-14(2)23-15(3)12-19;/h6-7,10,13-15H,4-5,8-9,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJTUJOZIGQDJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCCN2CC(OC(C2)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4402163.png)

![2-[3-(acetylamino)phenoxy]-N-(3-chlorophenyl)acetamide](/img/structure/B4402177.png)

![1-[2-[2-(Furan-2-ylmethylamino)ethoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4402193.png)
![N-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4402196.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,6-difluorobenzamide](/img/structure/B4402198.png)
![5-Chloro-2-[3-(dimethylamino)propoxy]benzaldehyde;hydrochloride](/img/structure/B4402205.png)

![4-[3-(5-Methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride](/img/structure/B4402221.png)
![N-[4-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B4402224.png)

![3-bromo-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B4402249.png)
